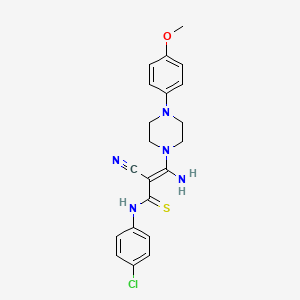
2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile
Overview
Description
2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile, also known as C3CP6CPN, is an organic compound that has gained recent attention in the scientific community due to its unique properties and potential applications. C3CP6CPN is a crystalline solid that has a melting point of approximately 181°C and a boiling point of approximately 462°C. It is soluble in both organic solvents and water, making it an ideal candidate for a variety of research and laboratory applications.
Scientific Research Applications
Photocyclization Reactions
The compound 2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile, due to its structural characteristics, can be involved in photocyclization reactions. For instance, similar compounds such as 2-[2-(2-chlorophenyl)vinyl]-6-methylpyridine and 2-[2-(2-chlorophenyl)vinyl]quinoline, when subjected to photocyclization in acetonitrile, have yielded new compounds like 1-methylbenzo[c]quinolizinium salt and dibenzo[c,f]quinolizinium salt with notable yields. These reactions highlight the potential of related chlorophenyl-pyridazinylacetonitrile compounds in synthesizing novel heterocyclic structures with possible applications in materials science and pharmaceuticals (S. Arai et al., 1991).
Structural Studies in Solutions
Compounds with a structure similar to this compound have been studied for their behavior in solutions, providing insights into their structural dynamics. The structure of related compounds like 3-chloro-6-hydrazinopyridazine has been analyzed in methanol and acetonitrile solutions, revealing details about their molecular configurations in different solvents. This kind of research is crucial for understanding the reactivity and interaction mechanisms of such compounds in various chemical environments (Boris I. Buzykin et al., 1982).
Antimicrobial Activity of Derivatives
Derivatives of compounds structurally related to this compound, such as formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, have shown moderate antimicrobial activity against pathogenic bacterial and fungal strains. This suggests that modifications to the core structure of this compound could lead to potential antimicrobial agents, broadening the scope of applications for these compounds in medical and pharmaceutical research (P. Sah et al., 2014).
Nucleophilic Substitution Reactions
The chemical behavior of related compounds like 1-alkyl-4,5-dichloro-3-nitropyridazin-6-ones under nucleophilic substitution conditions can provide insights into the reactivity of this compound. These studies have demonstrated selective substitution reactions leading to the formation of novel heterocyclic compounds, which could be of interest in the development of new materials or pharmaceuticals (Y. Volovenko et al., 2006).
properties
IUPAC Name |
2-(3-chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-3-1-2-8(6-9)10(7-15)11-4-5-12(14)17-16-11/h1-6,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAMRNDHGNNZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B3036071.png)

![5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B3036075.png)


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(2,4-dichlorophenyl)methyl]propanedinitrile](/img/structure/B3036079.png)
![3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036081.png)

![6-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B3036083.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole](/img/structure/B3036085.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-dipropyl-1H-imidazole](/img/structure/B3036089.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4,5-diisobutyl-1-propyl-1H-imidazole](/img/structure/B3036092.png)

